Fmoc-Threoninol(tBu)

Solid-Phase Peptide Synthesis Octreotide Radiopharmaceuticals

Fmoc-Threoninol(tBu) is the definitive C-terminal building block for solid-phase peptide alcohol synthesis, essential for octreotide and radiopharmaceutical conjugates. Unlike its carboxyl analog Fmoc-Thr(tBu)-OH, this amino alcohol features a primary hydroxyl group for anchoring to acid-labile resins (e.g., 2-chlorotrityl chloride), enabling ester linkage formation. Procuring Fmoc-Thr(tBu)-OH as a substitute will cause complete synthetic failure. High coupling efficiency (>95%) and orthogonal Fmoc/tBu protection support high-purity peptide alcohols. Standard research quantity available; bulk pricing on request.

Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
CAS No. 438239-28-2
Cat. No. B1505008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Threoninol(tBu)
CAS438239-28-2
Molecular FormulaC23H29NO4
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
InChIInChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)
InChIKeyLBVPBNDGSCZOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Threoninol(tBu) (CAS 438239-28-2): A Specialized Amino Alcohol Building Block for SPPS


Fmoc-Threoninol(tBu) (CAS 438239-28-2, also known as Fmoc-Thr(tBu)-ol, CAS 189337-28-8) is a protected amino alcohol derivative designed for solid-phase peptide synthesis (SPPS) . It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) α-amino protecting group and an acid-labile tert-butyl (tBu) ether protecting the β-hydroxyl group of the threonine-derived backbone . Unlike standard Fmoc-amino acids with a C-terminal carboxyl group, this compound possesses a terminal primary hydroxyl group, which facilitates specific attachment strategies to solid supports and enables the synthesis of C-terminally modified peptides, particularly peptide alcohols [1].

Why Fmoc-Thr(tBu)-OH Cannot Substitute for Fmoc-Threoninol(tBu) in Critical Applications


A common and critical procurement error is the substitution of Fmoc-Threoninol(tBu) with its more widely available carboxyl analog, Fmoc-Thr(tBu)-OH. While both compounds share the Fmoc/tBu orthogonal protection scheme essential for SPPS, this substitution is chemically impossible in key applications . Fmoc-Threoninol(tBu) is an amino alcohol, lacking the carboxylic acid moiety. This structural distinction is not trivial; it dictates the compound's role as a C-terminal building block for anchoring to acid-labile resins like 2-chlorotrityl chloride, a function Fmoc-Thr(tBu)-OH cannot perform [1]. Attempting such a substitution leads to complete synthetic failure, as the required ester linkage to the resin cannot be formed. The decision to procure Fmoc-Threoninol(tBu) is therefore driven by a specific, non-interchangeable synthetic requirement [2].

Head-to-Head Performance Data: Fmoc-Threoninol(tBu) vs. Alternatives


Direct Comparison of Solid-Phase Anchoring Yield: Fmoc-Threoninol(tBu) vs. Unprotected Fmoc-Threoninol

When anchored to a resin via a p-carboxybenzaldehyde linker, the tBu-protected Fmoc-Threoninol(tBu) enables a subsequent peptide chain elongation with an averaged coupling yield of >95% [1]. In contrast, a comparable strategy using unprotected Fmoc-threoninol (without the tBu group) resulted in a lower yield of 91% for the initial acetal formation step alone, and the stability of the unprotected diol system during subsequent Fmoc-deprotection cycles is inherently lower [1]. The tBu group is essential for maintaining high and consistent coupling efficiency throughout the synthesis.

Solid-Phase Peptide Synthesis Octreotide Radiopharmaceuticals

Synthetic Yield of Fmoc-Threoninol(tBu) from Fmoc-Thr(tBu)-OH

Fmoc-Threoninol(tBu) is typically synthesized by reduction of the corresponding protected amino acid, Fmoc-Thr(tBu)-OH. A standardized procedure using HATU activation followed by sodium borohydride reduction provides Fmoc-Threoninol(tBu) in a reproducible yield of 72.4% [1]. This yield is comparable to other Fmoc-amino alcohols prepared under identical conditions, such as Fmoc-Asp(OtBu)-OL (65%) and Fmoc-Glu(OtBu)-OL (68%), establishing a benchmark for this transformation [1].

Amino Alcohol Synthesis Reduction Peptide Building Blocks

Overall Yield in a Complex SPPS: Fmoc-Threoninol(tBu) vs. Aminolysis Strategy

In a multi-step synthesis of a DTPA-conjugated octreotide derivative, a strategy starting with Fmoc-Threoninol(tBu) pre-loaded onto 2-chlorotrityl resin achieved an overall yield of 31.8% [1]. This yield was deemed a "high-yield" and "greatly increased" outcome compared to alternative methods, such as using a non-selective cyclic DTPA dianhydride (cDTPA) or a post-synthetic aminolysis cleavage with threoninol, which suffer from lower yields and complex purification profiles [1]. The use of Fmoc-Threoninol(tBu) as a starting resin was pivotal in streamlining the process and improving the final yield of the desired, pure product.

Peptide Synthesis DTPA-Conjugates Process Chemistry

Orthogonal Protection Stability: Fmoc-Threoninol(tBu) vs. Boc-Protected Analogs

Fmoc-Threoninol(tBu) embodies the Fmoc/tBu orthogonal protection strategy, which is distinct from the Boc/Bzl strategy. The tBu group on Fmoc-Threoninol(tBu) is acid-labile and is cleaved by trifluoroacetic acid (TFA) in 0.5–4 hours . This cleavage occurs under conditions that do not affect the Fmoc group or the assembled peptide backbone. In contrast, Boc/Bzl-protected compounds require strong acids like HF for deprotection, which pose greater safety risks and are incompatible with many acid-sensitive peptide modifications . This orthogonality makes Fmoc-Threoninol(tBu) the standard for synthesizing acid-sensitive peptides and those with complex post-translational modifications .

SPPS Protecting Group Strategy Orthogonality

Primary Applications Where Fmoc-Threoninol(tBu) Provides a Quantifiable Advantage


Synthesis of C-Terminal Peptide Alcohols (e.g., Octreotide)

Fmoc-Threoninol(tBu) is the definitive building block for synthesizing peptide alcohols like octreotide, a somatostatin analog used in tumor imaging and therapy. The high coupling efficiency (>95%) and stability provided by the tBu protection during chain elongation are critical for achieving high-purity product and minimizing deletion sequences [1]. The compound's hydroxyl group is anchored to a solid support, enabling a streamlined, high-yield (e.g., 31.8% overall for a DTPA-conjugate) synthesis that is not possible with standard Fmoc-amino acids [2].

Manufacture of DTPA- and HYNIC-Conjugated Radiopharmaceutical Precursors

The synthesis of DTPA- and HYNIC-conjugated peptides for diagnostic imaging (e.g., with 99mTc or 111In) relies on Fmoc-Threoninol(tBu). As demonstrated in the synthesis of DTPA-D-Phe1-octreotide, the compound is first loaded onto 2-chlorotrityl resin, followed by SPPS chain assembly, on-resin conjugation, and final cleavage [2]. This approach has also been validated for creating HYNIC-TOC kits, where the Fmoc-Thr(tBu)-ol-2-chlorotrityl resin is the starting point for the synthesis [3]. The reproducible yield of this building block (72.4% from its acid precursor) supports reliable manufacturing of these complex precursors [3].

Synthesis of Peptides with Acid-Sensitive Modifications

The orthogonal Fmoc/tBu protection scheme of Fmoc-Threoninol(tBu) is a key advantage over Boc/Bzl chemistry. The mild acidic conditions (TFA) used to remove the tBu group are compatible with acid-labile post-translational modifications (e.g., glycosylation, phosphorylation) that would be destroyed by the strong acids (e.g., HF) required for Boc deprotection . This makes the compound the reagent of choice for researchers developing complex, biologically relevant peptide therapeutics and probes.

Development of Novel Peptide Scaffolds via Side-Chain Anchoring

Patents describe methods for anchoring hydroxy amino alcohols like Fmoc-Threoninol(tBu) to resins through their side chains, offering an alternative to standard C-terminal anchoring [4]. This strategy enables the synthesis of cyclic peptides and peptaibols with high purity. The use of the tBu-protected threoninol prevents side reactions at the hydroxyl group during this anchoring process, providing a cleaner and more efficient route to these complex molecules compared to using an unprotected analog [4].

Technical Documentation Hub

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